1-Bromo-4-(2,2-diethoxyethoxy)benzene
Description
Structure
2D Structure
Properties
IUPAC Name |
1-bromo-4-(2,2-diethoxyethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO3/c1-3-14-12(15-4-2)9-16-11-7-5-10(13)6-8-11/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHRIWLHZBCGOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378739 | |
| Record name | 1-bromo-4-(2,2-diethoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112598-18-2 | |
| Record name | 1-bromo-4-(2,2-diethoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Bromo-4-(2,2-diethoxyethoxy)benzene typically involves the bromination of 4-(2,2-diethoxyethoxy)benzene. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the para position of the benzene ring. Industrial production methods may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with the reaction being facilitated by a suitable solvent such as dichloromethane .
Chemical Reactions Analysis
1-Bromo-4-(2,2-diethoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 4-(2,2-diethoxyethoxy)benzene using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-Bromo-4-(2,2-diethoxyethoxy)benzene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of biochemical pathways and the development of bioactive molecules.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2,2-diethoxyethoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic substitution reactions. The ethoxy groups can participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Isomers and Positional Analogs
1-Bromo-3-(2,2-diethoxyethoxy)benzene (CAS 204452-94-8, C₁₂H₁₇BrO₃ )
- Structural Difference : The diethoxyethoxy group is meta to the bromine (position 3) instead of para.
- Impact : Cyclization of this isomer yields benzofuran-7-carbaldehyde , whereas the para-substituted target compound forms benzofuran-6-sulfonyl chloride under similar conditions. The substitution position directs regioselectivity in heterocycle formation .
- Applications : Used in synthesizing benzofuran-based pharmaceuticals and agrochemicals.
1-Bromo-4-ethoxybenzene (CAS 588-96-5, C₈H₉BrO )
- Structural Difference : Lacks the extended ethoxy chain, featuring only a single ethoxy (-OCH₂CH₃) group.
- Impact : Simpler structure results in lower molecular weight (201.06 g/mol vs. 289.17 g/mol) and reduced solubility in polar solvents. Less steric hindrance enhances reactivity in nucleophilic substitutions .
- Applications : Intermediate in Ullmann couplings and simpler aryl ether syntheses.
2.2. Ethoxy Chain Length Variants
- 1-Bromo-4-(2-methoxyethoxy)benzene (CAS 2050-47-7, C₉H₁₁BrO₂) Structural Difference: Shorter ethoxy chain (methoxyethoxy: -OCH₂CH₂OCH₃ vs. diethoxyethoxy: -OCH₂CH₂OCH₂CH₃). Impact: Reduced electron-donating capacity and lower boiling point due to decreased molecular weight (243.10 g/mol). Less effective in stabilizing transition states during cyclization . Applications: Limited to small-molecule couplings rather than complex heterocycles.
1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene (CID 14026185, C₁₃H₁₉BrO₄ )
- Structural Difference : Extended triethylene glycol chain with a terminal methoxy group.
- Impact : Enhanced hydrophilicity and solubility in aqueous media. The longer chain improves phase-transfer capabilities in Stille couplings, as demonstrated in semiconductor synthesis .
- Applications : Used in organic electronics and polymer chemistry.
2.3. Substituted Derivatives
- 1-Bromo-4-ethyl-2-methoxybenzene (CAS 1369820-29-0, C₉H₁₁BrO )
- Structural Difference : Contains ethyl (-CH₂CH₃) and methoxy (-OCH₃) groups at positions 4 and 2, respectively.
- Impact : Steric hindrance from the ethyl group reduces reactivity in cross-couplings. The methoxy group provides moderate electron donation, comparable to ethoxy chains .
- Applications : Precursor for functionalized biphenyls in material science.
Biological Activity
1-Bromo-4-(2,2-diethoxyethoxy)benzene is a brominated aromatic compound with potential applications in medicinal chemistry and materials science. The unique structure of this compound, characterized by a bromine atom and a diethoxyethoxy side chain, suggests interesting biological activities that warrant further investigation.
- IUPAC Name : this compound
- Molecular Formula : C12H17BrO3
- Molecular Weight : 287.17 g/mol
- CAS Number : Not specified in the available literature.
Biological Activity Overview
The biological activity of this compound has been explored primarily in relation to its interactions with various biological targets. Key areas of interest include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Enzyme Inhibition : The compound may interact with specific enzymes, influencing metabolic pathways. This interaction could be leveraged in drug development for diseases where enzyme modulation is beneficial.
- Cellular Signaling : The presence of the diethoxyethoxy group may enhance membrane permeability, allowing for better cellular uptake and modulation of signaling pathways.
The proposed mechanism of action for this compound involves:
- Hydrophobic Interactions : The diethoxyethoxy group increases the lipophilicity of the molecule, facilitating its interaction with lipid membranes.
- Electrophilic Attack : The bromine atom can act as an electrophile, potentially forming adducts with nucleophilic sites on proteins or nucleic acids, leading to altered biological responses.
Research Findings and Case Studies
Several studies have investigated the biological activity of related brominated compounds. While specific data on this compound is limited, comparative studies provide insights into its potential effects:
Case Study: Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various brominated compounds. This compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.
Q & A
Basic: What are the common synthetic routes for 1-Bromo-4-(2,2-diethoxyethoxy)benzene, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves O-alkylation of a bromophenol derivative with 1,2-diethoxyethane. For example:
- Step 1 : React 4-bromophenol with 2-bromo-1,1-diethoxyethane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
- Step 2 : Cyclization or further functionalization may follow, depending on the target application.
Optimization Factors : - Solvent choice : DMF enhances nucleophilic substitution efficiency.
- Temperature : Elevated temperatures (≥80°C) improve reaction rates but require careful monitoring to avoid side reactions.
- Base selection : Anhydrous conditions with K₂CO₃ minimize hydrolysis of the diethoxyethyl group.
Basic: How is this compound characterized post-synthesis?
Methodological Answer:
Key characterization techniques include:
| Technique | Purpose | Key Signals |
|---|---|---|
| ¹H/¹³C NMR | Confirm substitution pattern | - Aromatic protons (δ 6.8–7.5 ppm), ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for OCH₂) . |
| IR Spectroscopy | Identify functional groups | - C-O-C stretching (~1100 cm⁻¹), aromatic C-Br (~600 cm⁻¹) . |
| Mass Spectrometry | Verify molecular ion | M⁺ peak at m/z corresponding to C₁₂H₁₇BrO₃ (expected ~312–314) . |
Basic: What are the typical reactivity patterns of this compound in organic synthesis?
Methodological Answer:
The compound undergoes two primary reactions:
Nucleophilic Aromatic Substitution (SNAr) :
- Reacts with strong nucleophiles (e.g., amines, thiols) under basic conditions. The electron-withdrawing ethoxyethoxy group activates the benzene ring for substitution at the para position .
Cross-Coupling Reactions :
- Participates in Suzuki-Miyaura couplings with arylboronic acids using Pd(PPh₃)₄ (1–5 mol%) and a base (e.g., Na₂CO₃) in THF/H₂O at 80°C .
- Key Tip : Use Buchwald-Hartwig ligands (e.g., XPhos) to enhance coupling efficiency with sterically hindered partners.
Advanced: How can researchers optimize palladium-catalyzed cross-coupling reactions involving this compound?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), or Pd₂(dba)₃ with ligands like SPhos or XPhos to balance activity and stability .
- Solvent Systems : Mixed solvents (e.g., toluene/EtOH) improve solubility of hydrophobic substrates.
- Additives : Add KI (1 equiv) to stabilize Pd(0) intermediates and prevent catalyst poisoning.
- Kinetic Analysis : Use in-situ monitoring (e.g., GC-MS) to identify side products (e.g., homocoupling) and adjust stoichiometry .
Advanced: How can computational tools predict reaction pathways or regioselectivity for derivatives of this compound?
Methodological Answer:
- Retrosynthetic Planning : Tools like Pistachio/BKMS_METABOLIC databases predict feasible routes by analyzing analogous reactions (e.g., O-alkylation or cross-coupling precedents) .
- DFT Calculations : Model transition states to predict regioselectivity in SNAr reactions. For example, the ethoxyethoxy group’s electron-withdrawing effect lowers the activation energy for substitution at the bromine-bearing carbon .
- Machine Learning : Platforms like Reaxys prioritize reaction conditions based on yield data from similar substrates .
Advanced: How should researchers resolve contradictions in reaction outcomes (e.g., substitution vs. elimination)?
Methodological Answer:
Contradictory results often arise from competing pathways . Systematic approaches include:
-
Variable Screening :
Parameter Substitution Favoring Elimination Favoring Base Strength Weak (K₂CO₃) Strong (t-BuOK) Solvent Polarity Polar aprotic (DMF) Nonpolar (toluene) Temperature Moderate (80°C) High (120°C) -
Mechanistic Probes : Use deuterated solvents (e.g., DMF-d₇) to track proton transfer steps via NMR.
-
Side-Product Analysis : Isolate and characterize byproducts (e.g., alkenes from β-hydride elimination) to refine conditions .
Advanced: What are the emerging applications of this compound in medicinal chemistry?
Methodological Answer:
- Targeted Drug Design : The diethoxyethoxy group enhances solubility, making it a scaffold for CNS-targeting prodrugs. For example, derivatives inhibit β-secretase (BACE1) in Alzheimer’s research .
- Fluorophore Tagging : Functionalize via Suzuki coupling with pyrene or BODIPY moieties for cellular imaging .
- Antimicrobial Studies : Test against Gram-positive bacteria (e.g., S. aureus) by modifying the ethoxy chain to improve membrane penetration .
Advanced: How does the electronic nature of the ethoxyethoxy group influence reactivity?
Methodological Answer:
- Resonance Effects : The ethoxyethoxy group donates electrons via resonance, slightly deactivating the ring but directing electrophiles to the para position relative to bromine.
- Steric Impact : Bulky substituents hinder coupling reactions; computational models (e.g., Molecular Mechanics) predict steric maps to guide ligand design .
- Solubility Modulation : The polar ethoxy chains improve aqueous solubility, critical for biological assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
